molecular formula C15H14N2O2S B2438544 N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1219842-17-7

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2438544
CAS No.: 1219842-17-7
M. Wt: 286.35
InChI Key: JXEOYPDEBMWPEG-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic small molecule designed for research applications, featuring a bifuran-benzothiazole hybrid structure. This compound is of significant interest in medicinal chemistry and chemical biology due to the privileged pharmacological profiles of its constituent motifs. The benzothiazole nucleus is a well-established scaffold in anticancer and antimicrobial agent discovery . Similarly, furan-2-carboxamide derivatives are frequently explored for their diverse biological activities . The integration of these structures into a single molecule positions this compound as a promising candidate for investigating new therapeutic strategies. Preliminary research on structurally related benzothiazole-furan hybrids indicates potential for potent biological activity. Specifically, such compounds have demonstrated promising antitumor properties in vitro. Studies on similar derivatives have shown the ability to inhibit cell proliferation and exhibit cytotoxic effects in assays using human lung cancer cell lines such as A549, HCC827, and NCI-H358 . The mechanism of action for this class of compounds is often linked to interaction with genetic material; related molecules have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA-dependent enzymatic processes and lead to the inhibition of cancer cell growth . Beyond oncology research, this compound may also have applications in infectious disease studies. Benzothiazole derivatives are actively investigated for their anti-tubercular properties, with some acting as inhibitors of essential bacterial targets like DprE1 . The presence of the furan carboxamide moiety may further modulate its physicochemical properties and target affinity. Researchers can utilize this chemical as a key intermediate for further synthetic modification or as a pharmacological tool to probe biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEOYPDEBMWPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the coupling of a furan derivative with a benzo[d]thiazole derivative. One common method is the reaction of furan-2-carboxylic acid with benzo[d]thiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like chloroform or dichloromethane.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
  • CAS Number : 1219842-17-7
  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.3489 g/mol

Structural Characteristics

The compound features a furan ring attached to a propan-2-yl group and a benzothiazole moiety, which contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research shows that benzothiazole derivatives can inhibit the growth of several pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Corrosion Inhibition

Benzothiazole compounds are known for their effectiveness as corrosion inhibitors in various environments. This compound has been tested for its ability to protect metals from corrosion in acidic media. Studies have shown that such compounds can form protective films on metal surfaces, significantly reducing corrosion rates .

Heavy Metal Ion Removal

The ability of benzothiazole derivatives to chelate heavy metal ions has been explored. This compound can bind to toxic metals like lead and cadmium, facilitating their removal from contaminated water sources . This application is particularly relevant in environmental remediation efforts.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives and their evaluation against cancer cell lines. The study found that certain structural modifications led to enhanced anticancer activity, suggesting a promising avenue for drug development based on the core structure of this compound .

Case Study 2: Corrosion Inhibition

In a research article focusing on corrosion science, the effectiveness of several benzothiazole-based compounds was tested in hydrochloric acid solutions. The results indicated that this compound provided substantial protection against corrosion, outperforming many traditional inhibitors .

Table 1: Comparison of Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazoleAnticancer15
Benzothiazole derivative AAntimicrobial20
Benzothiazole derivative BAnticancer10

Table 2: Corrosion Inhibition Efficiency

Compound NameMediumCorrosion Rate (mm/year)Reference
N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazoleHCl (0.5 M)0.02
Traditional Inhibitor XHCl (0.5 M)0.15

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerases or kinases, which are crucial for DNA replication and cell division. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
  • N-(1-(furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-(1-(thiophen-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct biological activities. The presence of both furan and benzo[d]thiazole rings in the same molecule enhances its ability to interact with multiple biological targets, making it a versatile compound for drug discovery and development .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of 256.31 g/mol. The compound features a benzothiazole moiety linked to a furan-substituted propanamide structure, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound exhibited significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Activity Level
A5498.78 ± 3.62High
NCI-H3586.68 ± 15High
Jurkat15.49 ± 0.07Moderate

The IC50 values indicate that the compound is particularly effective in inhibiting the growth of A549 and NCI-H358 cell lines in two-dimensional (2D) assays, with moderate activity observed in three-dimensional (3D) cultures .

The mechanism by which this compound exerts its antitumor effects appears to involve interaction with DNA, specifically binding within the minor groove of AT-rich regions. This binding mode is crucial as it influences the compound's ability to inhibit tumor growth effectively .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

Bacterial Strain MIC (µg/mL) Activity Level
E. coli32Moderate
S. aureus16High
P. aeruginosa64Low

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the furan ring and the benzothiazole moiety plays a significant role in enhancing its biological properties. SAR studies indicate that modifications on these rings can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • In Vivo Tumor Models : In animal models bearing xenograft tumors derived from A549 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Safety Profile Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited minimal toxicity, which is crucial for its development as a potential therapeutic agent.

Q & A

Q. What are the key synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide, and how is the product characterized?

The synthesis typically involves multi-step reactions integrating heterocyclic precursors. For example, thiosemicarbazone intermediates are formed via condensation of aromatic aldehydes with thiosemicarbazide, followed by oxidative cyclization using FeCl₃ in citric acid medium to generate 1,3,4-thiadiazole rings. The final step involves nucleophilic addition and dehydration with furfural under acidic conditions (e.g., H₂SO₄/DMF) to form the azomethine linkage . Characterization employs:

  • IR spectroscopy : Detection of functional groups (e.g., C-S-C at 721 cm⁻¹, azomethine at ~1618 cm⁻¹).
  • ¹H NMR : Peaks at δ 8.55 ppm (N=CH) and δ 3.55 ppm (CH₃) confirm structural motifs.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 300 for C₁₃H₈N₄O₃S) validate molecular formulas .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S content to verify purity .

Advanced Research Questions

Q. How can computational tools like PASS and molecular docking guide the design of enoyl-ACP reductase inhibitors based on this compound?

  • PASS prediction : Estimates anti-tubercular activity using structure-activity relationships (SAR). A Pa score >0.68 suggests high probability of activity .
  • Molecular docking : Tools like ArgusLab and Q-SiteFinder predict binding interactions with enoyl-ACP reductase (PDB: 2H7M). Key residues (Tyr158, Met103) form hydrogen bonds and electrostatic interactions with the ligand. Validation involves re-docking known inhibitors (e.g., pyrrolidine carboxamides) to ensure scoring consistency .

Q. How can contradictions between in vitro activity and computational predictions be resolved?

  • Case study : Compound Fb showed lower PASS Pa (0.691) but exhibited significant activity (MIC = 3.3 µg/mL). Such discrepancies may arise from:
  • Limitations in PASS training data for novel scaffolds.
  • Synergistic effects of substituents (e.g., nitro groups enhancing membrane permeability).
  • Post-docking dynamics (e.g., ligand-induced protein conformational changes not modeled in rigid docking) .
    • Mitigation : Combine docking with molecular dynamics simulations and experimental SAR studies.

Q. What strategies optimize synthetic yields for structurally related benzothiazole-furan hybrids?

  • Reaction optimization : Adjust solvent polarity (e.g., DMF for dehydration steps) and temperature (60–80°C for cyclization).
  • Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to separate polar byproducts.
  • Catalyst screening : FeCl₃ in citric acid enhances oxidative cyclization efficiency compared to alternative oxidants .

Q. How do structural modifications (e.g., substituent effects) influence anti-tubercular activity?

  • Electron-withdrawing groups (e.g., -NO₂ in Fe) enhance activity by increasing electrophilicity and improving target binding.
  • Hydrophobic substituents (e.g., -OCH₃) may improve membrane permeability.
  • Steric effects : Bulky groups at the 5-position of thiadiazole reduce activity by hindering enzyme access .

Methodological Tables

Q. Table 1. Key PASS Scores and Anti-Tubercular Activity of Selected Derivatives

CompoundPASS Pa ScoreMIC (µg/mL)Key Substituent
Fa0.726.5-H
Fb0.693.3-Cl
Fe0.753.1-NO₂
Data from

Q. Table 2. Docking Scores and Interactions with Enoyl-ACP Reductase

CompoundDocking Score (kcal/mol)Hydrogen BondsElectrostatic Interactions
Fb-10.2Tyr158, Met103π-π stacking with Phe149
Fe-11.1Tyr158, Asp148Salt bridge with Lys165
Data from

Key Recommendations for Researchers

  • Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) for enhanced anti-tubercular activity.
  • Validate computational predictions with in vitro assays and structural dynamics simulations.
  • Optimize reaction conditions using FeCl₃/citric acid for efficient cyclization and purification protocols to isolate high-purity products.

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